![molecular formula C19H20FNO3 B2694491 (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one CAS No. 477888-92-9](/img/structure/B2694491.png)
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one, commonly referred to as FMPP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. FMPP is a derivative of the naturally occurring compound trans-cinnamaldehyde, which is found in the essential oils of cinnamon, cassia, and other plants. It has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, FMPP has been shown to have neuroprotective, antifungal, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Electron Impact and Negative Ionization Mass Spectra
The study of electron impact (EI) and electron capture negative ionization (ECNI) mass spectra, while not directly mentioning (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one, provides valuable insights into how similar compounds, specifically polybrominated diphenyl ethers and their methoxy derivatives, are analyzed using mass spectrometry techniques. This research corrects errors in previously published data and discusses the identification of substitution patterns in complex molecules through mass spectral features, which could be applicable to the analysis of (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one (Hites, 2008).
Toxicity of Organic Fluorophores in Molecular Imaging
Research on the toxicity of fluorophores used in molecular imaging, such as Alexa Fluor, BODIPY, and Cy dyes, has implications for the safety and application of (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one, if it were to be utilized as a fluorophore. The review of 19 widely used fluorophores provides a comprehensive understanding of their cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity, laying the groundwork for assessing the potential toxicological impacts of similar compounds (Alford et al., 2009).
Practical Synthesis and Application in Chemical Manufacturing
The development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule structurally related to (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one, showcases the importance of efficient, scalable, and safer production methods for fluorinated organic compounds. This research could provide insights into synthesizing similar complex molecules, highlighting the significance of environmental and safety considerations in chemical manufacturing (Qiu et al., 2009).
Fluorescent Chemosensors Based on Phenol Derivatives
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes demonstrates the potential application of (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one in sensor technology. Given its structural complexity, similar compounds could be explored for their selectivity and sensitivity in detecting metal ions, anions, and neutral molecules, underscoring the importance of molecular design in creating effective chemosensors (Roy, 2021).
Propiedades
IUPAC Name |
(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-23-18-5-2-4-16(14-18)21-12-10-19(22)15-6-8-17(9-7-15)24-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVRSJMRXZOQOC-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)
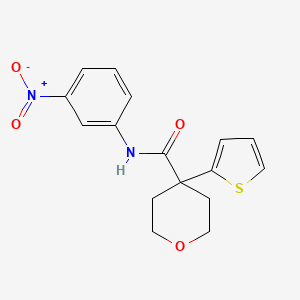
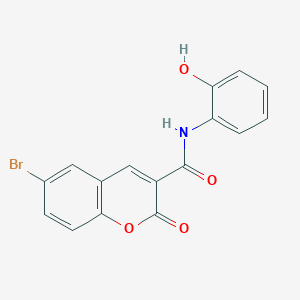
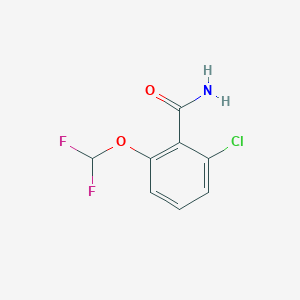
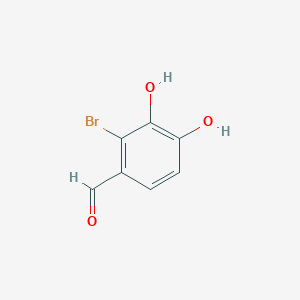


![ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate](/img/structure/B2694422.png)

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)
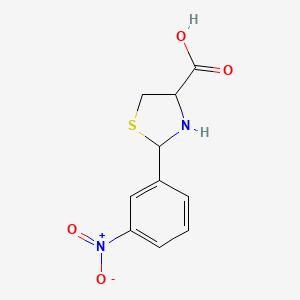
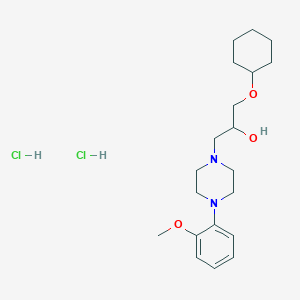

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)